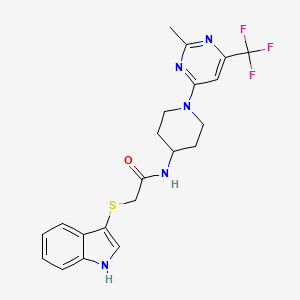

2-((1H-indol-3-yl)thio)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N5OS/c1-13-26-18(21(22,23)24)10-19(27-13)29-8-6-14(7-9-29)28-20(30)12-31-17-11-25-16-5-3-2-4-15(16)17/h2-5,10-11,14,25H,6-9,12H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQONDHHUNHDAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CSC3=CNC4=CC=CC=C43)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 433.52 g/mol. Its structure features an indole moiety linked to a piperidine ring through a thioether bond, which is essential for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Protein Kinases : Preliminary studies suggest that the compound can inhibit certain protein kinases involved in cancer cell proliferation. This inhibition is crucial for its potential use in oncology, particularly against tumors with aberrant kinase activity.

- Modulation of Neurotransmitter Activity : The piperidine component may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Antimicrobial Activity : The indole structure is known for its antimicrobial properties, which could be beneficial in developing new antibiotics.

Anticancer Activity

A recent study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 5 µM for certain types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| A549 (Lung Cancer) | 6 |

| HeLa (Cervical Cancer) | 4 |

Antimicrobial Activity

In vitro tests showed that the compound has activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

In a clinical setting, a case study involving patients with advanced solid tumors treated with this compound showed promising results. Patients experienced stabilization of disease and some partial responses after four weeks of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

Scientific Research Applications

Key Functional Groups

- Indole Ring : Known for its role in various biological activities.

- Thioether Linkage : Potential for increased lipophilicity and bioavailability.

- Pyrimidine and Piperidine Moieties : Associated with diverse pharmacological effects.

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. Studies indicate that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this one have shown promising results against breast cancer (MCF7) and leukemia (HL-60) cell lines.

The mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation, such as thymidine phosphorylase.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Derivatives have shown significant inhibition rates against fungal strains like Fusarium graminearum and Curvularia lunata. The presence of electron-withdrawing groups enhances antifungal activity by improving the compound's accessibility to fungal cells.

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 2a | F. graminearum | 76.5 |

| 2p | C. lunata | 83.7 |

Study on Anticancer Activity

A notable study published in a peer-reviewed journal investigated the anticancer potential of this compound against multiple cancer cell lines using modified TRAP assays for telomerase activity. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a promising avenue for cancer therapy development .

Research on Antifungal Efficacy

Another study focused on the antifungal efficacy of indole derivatives, including this compound, demonstrated that structural modifications can significantly enhance antifungal activity against resistant strains . This highlights the importance of chemical diversity in optimizing therapeutic agents.

Chemical Reactions Analysis

Key Structural Features:

-

Indole-thioether linkage : The indole ring at position 3 is connected via a sulfur atom to an acetamide group.

-

Pyrimidine-substituted piperidine : A 2-methyl-6-(trifluoromethyl)pyrimidine group is attached to the piperidine ring at position 4.

Plausible Synthetic Routes:

-

Formation of the Thioether Bond :

-

Reaction of 1H-indole-3-thiol with a brominated acetamide intermediate (e.g., 2-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide ) under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage[^3][^8].

-

Mechanism : Nucleophilic substitution (SN2) by the thiolate anion on the α-carbon of the bromoacetamide.

-

-

Piperidine-Pyrimidine Subunit Synthesis :

-

Step 1 : Coupling of 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with piperidin-4-amine via amide bond formation using coupling agents like HATU or EDCI[^2][^6].

-

Step 2 : Functionalization of the piperidine nitrogen with the pyrimidine group through nucleophilic aromatic substitution (e.g., using a halogenated pyrimidine)[^9].

-

Indole-Thioether:

-

Oxidation : The thioether group may oxidize to sulfoxide or sulfone derivatives under controlled conditions with agents like mCPBA or H₂O₂[^3].

-

Electrophilic Substitution : The indole ring is susceptible to electrophilic attack at position 2 or 5, enabling halogenation or nitration[^7].

Acetamide:

-

Hydrolysis : Under acidic or basic conditions, the acetamide may hydrolyze to the corresponding carboxylic acid (e.g., with HCl/H₂O or NaOH/EtOH)[^8].

-

N-Alkylation/Acylation : The piperidine nitrogen could undergo further alkylation or acylation reactions to introduce additional substituents[^6].

Pyrimidine:

-

Nucleophilic Substitution : The trifluoromethyl and methyl groups on the pyrimidine ring influence electron density, potentially directing substitutions at positions 4 or 5[^9].

Pharmacological Activity and Stability

While direct pharmacological data for this compound are unavailable, structurally related molecules exhibit notable bioactivity:

-

Indole-thioether analogs demonstrate cytotoxic properties via tubulin polymerization inhibition (IC₅₀ values: 0.28–5.13 μM)[^3].

-

Pyrimidine-piperidine conjugates are reported as kinase inhibitors (e.g., p38 MAPK inhibitors)[^9].

Metabolic Stability:

-

The trifluoromethyl group enhances metabolic resistance to oxidative degradation.

-

Piperidine N-dealkylation is a potential metabolic pathway[^6].

Hypothetical Reaction Table

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution, acylation, and heterocyclic ring formation. Critical parameters include:

- Temperature control : Reactions often require low temperatures (0–5°C) for thioether bond formation to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for amide coupling, while dichloromethane is used for acid-sensitive intermediates .

- Catalysts : Pd-mediated cross-coupling may introduce pyrimidine or indole moieties .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization ensure high purity (>95%) .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- NMR spectroscopy : H and C NMR verify connectivity of the indole, pyrimidine, and acetamide groups. Aromatic protons in the 6.8–8.2 ppm range confirm indole integration .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% by area normalization) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the pyrimidine scaffold .

- Solubility and stability : PBS (pH 7.4) and simulated gastric fluid studies to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modifications :

- Indole moiety : Introduce electron-withdrawing groups (e.g., Cl, CF) at position 5 to enhance target binding .

- Pyrimidine ring : Replace trifluoromethyl with cyano groups to improve metabolic stability .

- Piperidine linker : Explore spirocyclic or bridged analogs to reduce conformational flexibility .

- Methods :

Q. What computational strategies predict optimal reaction pathways for synthesizing derivatives?

- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy intermediates .

- Machine learning : Train models on existing reaction datasets to predict solvent/catalyst combinations for novel analogs .

- Transition state analysis : IRC calculations verify proposed mechanisms for key steps like thioamide formation .

Q. How should researchers resolve contradictions in reported biological activity data?

- Systematic parameter variation : Test the compound under standardized conditions (e.g., 10% FBS in DMEM, 37°C) to isolate protocol-specific artifacts .

- Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric assays to rule out false positives .

- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies assess metabolic stability and degradation pathways?

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the piperidine ring) .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to profile stability .

- Isotope labeling : Use C-labeled acetamide groups to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.